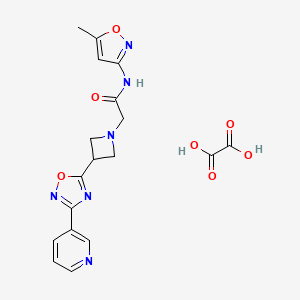![molecular formula C19H19N3O5S B2824745 ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate CAS No. 1448036-21-2](/img/structure/B2824745.png)
ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate is a synthetic compound characterized by its complex molecular structure, encompassing a variety of functional groups. It holds significance in various research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate typically involves multiple steps:
Formation of the thieno[3,2-d]pyrimidine core: : Starting from a suitable thiophene derivative, a cyclization reaction with urea or its derivatives leads to the thienopyrimidine structure. This is usually done under heated conditions in the presence of a catalyst such as sulfuric acid.
Amidation reaction: : The next step involves coupling this thienopyrimidine core with butanoyl chloride to introduce the butanamido group. This reaction is typically performed in an organic solvent like dichloromethane, using a base like triethylamine to neutralize the hydrogen chloride produced.
Esterification: : Finally, the compound is esterified with ethyl benzoate under reflux conditions to introduce the ester group, completing the synthesis. This step usually requires a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound might involve optimizations of the above steps to ensure higher yields and cost-effectiveness. This often includes:
Using continuous flow reactors to perform reactions more efficiently.
Optimizing temperature and pressure conditions to enhance reaction rates.
Employing solvent recycling and purification systems to reduce waste.
化学反应分析
Types of Reactions
Ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized at specific positions depending on the reagents and conditions. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can target the ketone groups within the thienopyrimidine structure. Reagents like sodium borohydride (NaBH4) are commonly used.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the amido and ester groups. Common reagents for this include alkali metals and amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium under reflux.
Reduction: : Sodium borohydride in ethanol under mild heating.
Substitution: : Sodium hydroxide in a polar solvent under ambient conditions.
Major Products
Oxidation: : Potential oxidation of the thienopyrimidine ring leading to sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups to alcohols.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
In Chemistry
Used as a starting material in the synthesis of various heterocyclic compounds.
Acts as a ligand in coordination chemistry for the preparation of metal complexes.
In Biology
Investigated for its potential as a bioactive molecule in the development of new pharmaceuticals.
Utilized in the study of enzyme interactions due to its complex structure.
In Medicine
Potential therapeutic applications due to its structural similarity to known pharmaceutical agents.
Research into its activity against certain types of cancer and microbial infections.
In Industry
Used in the manufacture of specialized chemical intermediates.
Explored for use in material science applications due to its stability and reactivity.
作用机制
The mechanism of action of ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate is largely dependent on its interaction with biological targets:
Molecular Targets: : Includes enzymes and receptors that have binding sites complementary to the compound’s structure.
Pathways Involved: : Often involves the inhibition of specific enzymes or the modulation of receptor activity, leading to downstream effects in cellular processes.
相似化合物的比较
Ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate stands out due to its unique combination of functional groups. Similar compounds include:
Ethyl 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanoate: : Lacks the amido group but shares the thienopyrimidine core.
Mthis compound: : Contains a methyl ester instead of an ethyl ester, altering its reactivity and physical properties.
3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoic acid: : Carboxylate version that can engage in different types of reactions due to the presence of a carboxylic acid group.
Each of these compounds has its own unique set of properties, making this compound distinct in its applications and reactivity.
属性
IUPAC Name |
ethyl 3-[4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-2-27-18(25)12-5-3-6-13(11-12)20-15(23)7-4-9-22-17(24)16-14(8-10-28-16)21-19(22)26/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNMVRMZJLOKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)


![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)


![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)

![N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2824680.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


